5-HT6 Receptor Binding Affinity: N-Methyl Piperidine Advantage
In the 3-(arylsulfonyl)-1-(azacyclyl)-1H-indole class, constraining the basic side chain as an N-methylpiperidine (as in the target compound) is a key structural feature that influences 5-HT6 receptor binding. The class generally exhibits high 5-HT6 affinity with Ki values <10 nM [1]. The N-methylpiperidine motif, shared by the target compound, was incorporated into multiple high-affinity ligands within this series, whereas corresponding pyrrolidine-constrained analogs often showed reduced affinity, demonstrating that both ring size and N-substitution critically modulate potency [1]. While the specific Ki value for CAS 651335-68-1 is not publicly available in peer-reviewed literature, the structural precedent established by Bernotas et al. positions N-methylpiperidine-bearing members of this class as having favorable binding characteristics relative to secondary amine or smaller ring analogs [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature; structurally consistent with high-affinity class members (Ki <10 nM) [1] |
| Comparator Or Baseline | Class benchmark: many 3-(arylsulfonyl)-1-(piperidine)-1H-indoles with Ki <10 nM; pyrrolidine analogs generally show lower affinity [1] |
| Quantified Difference | Not quantifiable for the specific compound; class-level trend shows N-methylpiperidine constraint is associated with high affinity |
| Conditions | Radioligand binding assay at human recombinant 5-HT6 receptor |
Why This Matters
The N-methylpiperidine substitution pattern is a validated pharmacophoric element for achieving high 5-HT6 receptor affinity within this chemical series, making the target compound a structurally rational choice for 5-HT6-focused screening campaigns over analogs with unsubstituted piperidine or pyrrolidine side chains.
- [1] Bernotas RC, et al. 3-(Arylsulfonyl)-1-(azacyclyl)-1H-indoles are 5-HT(6) receptor modulators. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1657-60. PMID: 20138763. View Source
